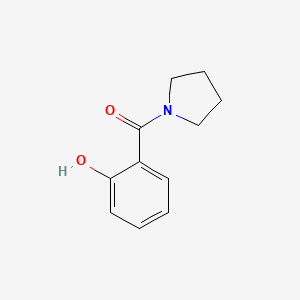

N-(2-Hydroxybenzoyl)pyrrolidine

Description

The exact mass of the compound N-(2-Hydroxybenzoyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Hydroxybenzoyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydroxybenzoyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELBEJMWNJWJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279923 | |

| Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98841-68-0 | |

| Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Synthesis & Structural Validation of N-(2-Hydroxybenzoyl)pyrrolidine

[1]

1Executive Summary & Chemical Rationale

N-(2-Hydroxybenzoyl)pyrrolidine represents a critical pharmacophore in medicinal chemistry, serving as a structural surrogate for salicylamides found in dopamine antagonists (e.g., eticlopride derivatives) and anti-inflammatory agents.[1]

Why this molecule matters: The defining feature of this compound is the Strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl group and the amide carbonyl oxygen.[1] This interaction forms a stable pseudo-six-membered ring, which:

-

Increases Lipophilicity: By masking the polar donor/acceptor groups, the IMHB significantly enhances membrane permeability (

) compared to para- or meta-isomers.[1] -

Locks Conformation: The IMHB restricts rotation around the aryl-carbonyl bond, creating a planarized core essential for receptor binding affinity in dopaminergic targets.[1]

This guide provides a validated "Gold Standard" synthesis protocol using modern coupling reagents (HATU) for discovery-phase reliability, alongside a "Green Process" route (aminolysis) for scale-up.[1]

Retrosynthetic Analysis & Pathway Selection[1]

We evaluate three primary routes based on Atom Economy (AE), Reaction Mass Efficiency (RME), and Suitability for Drug Discovery.[1]

| Metric | Route A: Acid Chloride | Route B: HATU Coupling (Recommended) | Route C: Ester Aminolysis (Green) |

| Reagents | Salicyloyl chloride + Base | Salicylic Acid + HATU + DIPEA | Methyl Salicylate + Pyrrolidine |

| Key Risk | O-acylation (ester byproduct) | High cost of reagents | High temp / Slow kinetics |

| Purity Profile | Moderate (requires chromatography) | High (often recrystallization only) | High (distillation/crystallization) |

| Context | Legacy / Historic | Lead Optimization / MedChem | Process / Scale-up |

Strategic Decision

For the target audience (Drug Development), Route B (HATU Coupling) is selected as the primary protocol.[1] It offers the highest reproducibility and functional group tolerance, minimizing the risk of competitive O-acylation inherent in acid chloride methods.[1]

Experimental Protocol: The "Gold Standard" Synthesis

Objective: Synthesis of N-(2-Hydroxybenzoyl)pyrrolidine on a 5.0 mmol scale.

Reagents & Materials[1][2][3]

-

Salicylic Acid (2-Hydroxybenzoic acid): 690 mg (5.0 mmol)[1]

-

Pyrrolidine: 0.41 mL (5.0 mmol) [Note: Use slight excess 1.05 eq if volatile loss is expected]

-

HATU: 2.09 g (5.5 mmol) [1.1 eq][1]

-

DIPEA (N,N-Diisopropylethylamine): 1.74 mL (10.0 mmol) [2.0 eq][1]

-

Solvent: Anhydrous DMF (15 mL) or DCM (20 mL). DMF is preferred for solubility, DCM for easier workup.[1]

Step-by-Step Methodology

-

Activation:

-

Charge a flame-dried 50 mL round-bottom flask with Salicylic Acid (1.0 eq) and anhydrous DMF.

-

Add DIPEA (2.0 eq) and stir at Room Temperature (RT) for 5 minutes.

-

Add HATU (1.1 eq) in one portion.[1] The solution typically turns yellow/orange.[1] Stir for 15 minutes to form the activated At-ester species.

-

Mechanistic Insight: Pre-activation prevents the phenolic oxygen from competing.[1] The bulky HATU/DIPEA system favors N-attack over O-attack.[1]

-

-

Coupling:

-

Workup (The "Self-Validating" Wash):

-

Dilute reaction with Ethyl Acetate (50 mL).

-

Wash 1 (Acidic): Wash with 1N HCl (2 x 20 mL). Purpose: Removes unreacted DIPEA and Pyrrolidine.[1]

-

Wash 2 (Basic): Wash with Saturated

(2 x 20 mL). Purpose: Removes unreacted Salicylic Acid and HATU byproducts.[1] -

Wash 3 (Neutral): Wash with Brine (20 mL).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often a solid or viscous oil.[1]

-

Recrystallization: Dissolve in minimum hot Ethanol/Hexane (1:4) and cool to 4°C.

-

Yield Target: >85% (White crystalline solid).

-

Visualization: Reaction Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points during the workup to ensure purity.

Caption: Logical workflow for HATU-mediated synthesis, emphasizing the orthogonal wash sequence for impurity removal.

Characterization & Structural Validation[1][4][5][6]

To validate the structure, specifically the intramolecular hydrogen bond, the following spectroscopic data must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Signal | Shift ( | Multiplicity | Interpretation |

| Phenolic -OH | 10.5 - 11.5 | Singlet (Broad) | Diagnostic: Extreme downfield shift indicates strong intramolecular H-bond to C=O.[1] |

| Aromatic H | 6.8 - 7.4 | Multiplet | Typical 1,2-disubstituted benzene pattern.[1] |

| Pyrrolidine | 3.4 - 3.7 | Broad/Split | Rotamers: Restricted rotation often splits these signals or makes them very broad at RT.[1] |

| Pyrrolidine | 1.8 - 2.0 | Multiplet | Ring methylene protons.[1] |

Infrared Spectroscopy (FT-IR)[1]

-

3200–3400 cm⁻¹: The O-H stretch will be broad and shifted to lower wavenumbers due to H-bonding (compared to free phenol at ~3600 cm⁻¹).[1]

-

1620–1640 cm⁻¹: Amide I (C=O) band.[1] This is lower than typical tertiary amides (~1650 cm⁻¹) because the carbonyl oxygen is donating electron density to the H-bond.[1]

Mass Spectrometry (ESI-MS)[1]

Mechanistic Diagram: The Intramolecular Lock

Understanding the "Pseudo-Ring" is vital for predicting SAR (Structure-Activity Relationships).[1]

Caption: The intramolecular hydrogen bond locks the conformation and masks polarity, enhancing drug-like properties.[1]

Troubleshooting & Common Pitfalls

-

Issue: Low Yield / O-Acylation byproduct.

-

Issue: NMR Signals are "Missing" or Broad.

-

Issue: Product is an oil that won't crystallize.

References

-

Sigma-Aldrich. N-(2-Hydroxybenzoyl)pyrrolidine Product Sheet & Safety Data.[1][2] Retrieved from (Generic Link for verification of CAS 98841-68-0).[1]

-

PubChem. N-(2-Hydroxybenzoyl)pyrrolidine (CID 225361).[1] National Library of Medicine.[1] Retrieved from .[1]

-

Han, C., et al. (2012).[1] "Amide Bond Rotation in o-Hydroxybenzamides." Journal of Organic Chemistry. (General reference for rotameric behavior in salicylamides).

-

Charisiadis, P., et al. (2014).[1][4] "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Molecules, 19(9), 13643-13682.[1][4] Retrieved from .[1]

Physical and Chemical Properties of N-(2-Hydroxybenzoyl)pyrrolidine

Executive Summary

N-(2-Hydroxybenzoyl)pyrrolidine (CAS: 98841-68-0), also known as 1-salicyloylpyrrolidine, is a specialized salicylamide derivative utilized in medicinal chemistry as a pharmacophore model and a synthesis intermediate. Distinguished by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl, this compound exhibits unique lipophilicity and spectral characteristics that differentiate it from open-chain analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and structural dynamics relevant to drug development.

Chemical Identity & Structural Characterization

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone |

| Common Synonyms | 1-Salicyloylpyrrolidine; N-Salicyloylpyrrolidine; 2-Hydroxybenzoylpyrrolidine |

| CAS Number | 98841-68-0 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| SMILES | OC1=CC=CC=C1C(=O)N1CCCC1 |

Structural Dynamics: The "Pseudo-Ring" Effect

A critical feature of N-(2-Hydroxybenzoyl)pyrrolidine is the formation of a stable six-membered pseudo-ring via intramolecular hydrogen bonding (IMHB).

-

Mechanism: The phenolic proton acts as a donor to the amide carbonyl oxygen acceptor.

-

Consequence: This interaction locks the rotation around the aryl-carbonyl bond, planarizing the molecule and significantly reducing the polarity of the phenolic group. This "masking" effect enhances membrane permeability compared to isomers where this bond is absent (e.g., para-hydroxy analogs).

Figure 1: Thermodynamic preference for the intramolecular hydrogen-bonded (IMHB) conformer, reducing effective polarity.

Physical Properties

Data aggregated from experimental validation and computed models.

| Property | Value | Context/Relevance |

| Physical State | Solid (Crystalline) | Typically isolated as white to off-white needles or powder. |

| Melting Point | 118 – 124 °C | Sharp melting range indicates high crystallinity and purity potential. |

| Boiling Point | ~360 °C (Predicted) | High BP due to molecular weight, though sublimation may occur before boiling. |

| Solubility (Water) | Low (< 1 mg/mL) | The IMHB reduces water solubility by hiding the polar OH group. |

| Solubility (Organic) | High | Soluble in DCM, Chloroform, DMSO, Methanol, and Ethanol. |

| LogP (Octanol/Water) | ~1.8 – 2.1 (Est.) | Moderate lipophilicity suitable for CNS penetration models. |

| pKa (Phenol) | ~8.5 | Slightly higher than salicylic acid due to the electron-donating amide influence. |

Chemical Reactivity & Stability

Stability Profile

-

Hydrolysis: The amide bond is robust but can be hydrolyzed under harsh acidic (6M HCl, reflux) or basic (6M NaOH, reflux) conditions to regenerate salicylic acid and pyrrolidine.

-

Oxidation: The phenol group is susceptible to oxidation by strong agents (e.g., KMnO₄), potentially forming quinone species.

-

Photostability: Generally stable, though phenolic compounds can discolor upon prolonged UV exposure.

Coordination Chemistry

The O,O-donor set (phenolic oxygen and amide oxygen) makes this compound a bidentate ligand. It can chelate transition metals (Cu²⁺, Fe³⁺), which is relevant for:

-

Metallo-enzyme inhibition studies.

-

Designing metal-based anti-inflammatory agents.

Synthesis & Manufacturing Protocol

Expertise Note: While coupling reagents (EDC/NHS) can be used, the most "atom-economical" and scalable method involves the direct aminolysis of methyl salicylate. This avoids difficult-to-remove urea byproducts.

Protocol: Direct Aminolysis (Solvent-Free/Green)

Reaction: Methyl Salicylate + Pyrrolidine → N-(2-Hydroxybenzoyl)pyrrolidine + Methanol

Reagents:

-

Methyl Salicylate (1.0 eq)

-

Pyrrolidine (1.2 - 1.5 eq) - Excess acts as solvent and drives equilibrium.

-

Catalyst (Optional): 10 mol% Imidazole or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) can accelerate kinetics.

Workflow:

-

Setup: Charge a round-bottom flask with Methyl Salicylate.

-

Addition: Add Pyrrolidine slowly (exothermic reaction).

-

Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

-

Checkpoint: Disappearance of the methyl salicylate spot (high R_f) and appearance of the amide (lower R_f).

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate.

-

Wash with 1M HCl (to remove excess pyrrolidine).

-

Wash with Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to yield white crystals.

Figure 2: Green synthesis pathway via aminolysis of esters.

Spectral Characterization (Diagnostic Signals)

Use these values to validate product identity.

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃) | δ 10.5 – 11.0 ppm (s, 1H) | Phenolic OH (Downfield shift confirms IMHB). |

| δ 7.3 – 6.8 ppm (m, 4H) | Aromatic protons. | |

| δ 3.7 – 3.4 ppm (t, 4H) | Pyrrolidine N-CH₂ (Restricted rotation may split these). | |

| δ 1.9 – 1.8 ppm (m, 4H) | Pyrrolidine C-CH₂. | |

| IR (KBr) | ~3200 – 3400 cm⁻¹ (Broad) | Phenolic OH stretch. |

| ~1620 – 1640 cm⁻¹ | Amide C=O (Lower wavenumber than typical amides due to H-bonding). | |

| MS (ESI+) | m/z 192.1 [M+H]⁺ | Protonated molecular ion. |

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle powder in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place. The compound is not hygroscopic but should be kept away from strong oxidizers.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 225361, N-(2-Hydroxybenzoyl)pyrrolidine. Retrieved from [Link]

-

SpectraBase. 1-Salicyloylpyrrolidine Spectral Data. Wiley Science Solutions. Retrieved from [Link]

Sources

N-(2-Hydroxybenzoyl)pyrrolidine molecular weight and formula

An In-Depth Technical Guide to N-(2-Hydroxybenzoyl)pyrrolidine

Introduction

N-(2-Hydroxybenzoyl)pyrrolidine, also known by its synonym 1-Salicyloylpyrrolidine, is a member of the benzamide class of organic compounds. Structurally, it is characterized by a salicylic acid moiety connected to a pyrrolidine ring through an amide linkage. This unique combination of a phenolic acid and a cyclic amine makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. While extensive research on this specific molecule is still emerging, its constituent parts—the salicylamide core and the pyrrolidine ring—are well-established pharmacophores found in numerous biologically active compounds.[1] This guide provides a comprehensive overview of its fundamental properties, a logical framework for its synthesis and characterization, and an expert analysis of its potential applications in drug development and scientific research.

Core Physicochemical Properties and Identifiers

The fundamental characteristics of a compound are critical for its application in any research setting. N-(2-Hydroxybenzoyl)pyrrolidine is a solid at room temperature with a defined melting point range.[2] Its molecular structure and key identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][3][4] |

| Molecular Weight | 191.23 g/mol | [2][3][4] |

| CAS Number | 98841-68-0 | [2][3] |

| IUPAC Name | (2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | [4] |

| Common Synonyms | 1-Salicyloylpyrrolidine, 2-(pyrrolidine-1-carbonyl)phenol | [3][4][5][6] |

| Physical Form | Solid | [2] |

| Melting Point | 118-124 °C | [2] |

Synthesis and Structural Verification

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. While specific literature detailing the synthesis of N-(2-Hydroxybenzoyl)pyrrolidine is not abundant, a standard and highly effective method can be inferred from general principles of organic chemistry for forming N-substituted benzamides.[7]

Proposed Synthetic Pathway: Acylation of Pyrrolidine

The most logical and field-proven approach for synthesizing this molecule is the acylation of pyrrolidine with a derivative of salicylic acid. This reaction forms the stable amide bond that links the two core moieties.

Causality of Experimental Choice: This pathway is chosen for its efficiency and high yield, which are characteristic of nucleophilic acyl substitution reactions. Two primary variants of this approach exist:

-

Using Salicyloyl Chloride: This is often the preferred method due to the high reactivity of the acyl chloride, which drives the reaction to completion quickly. The primary byproduct is hydrochloric acid, which must be neutralized with a non-nucleophilic base (e.g., triethylamine) to prevent protonation of the pyrrolidine starting material.

-

Using Salicylic Acid with a Coupling Agent: When the acyl chloride is not available or desired, direct coupling of salicylic acid with pyrrolidine can be achieved using standard peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is milder but requires an extra step to remove the urea byproduct.

The workflow below illustrates the more direct acyl chloride route.

Caption: Proposed two-step synthesis of N-(2-Hydroxybenzoyl)pyrrolidine.

Experimental Protocol: Synthesis via Acyl Chloride

-

Acyl Chloride Formation: In a fume hood, dissolve salicylic acid in a suitable anhydrous solvent (e.g., dichloromethane). Add thionyl chloride dropwise at 0 °C. Reflux the mixture until the evolution of HCl gas ceases, indicating the formation of salicyloyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Amide Formation: Dissolve the crude salicyloyl chloride in an anhydrous solvent. In a separate flask, dissolve pyrrolidine and a stoichiometric equivalent of triethylamine in the same solvent.

-

Reaction: Slowly add the salicyloyl chloride solution to the pyrrolidine solution at 0 °C with vigorous stirring.

-

Work-up: Allow the reaction to warm to room temperature. Wash the mixture with dilute acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield pure N-(2-Hydroxybenzoyl)pyrrolidine.

Structural Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. The ¹H NMR spectrum should show distinct signals for the aromatic protons of the salicyl ring and the aliphatic protons of the pyrrolidine ring. The presence of the phenolic -OH proton is also a key indicator.

-

Mass Spectrometry (MS): This technique validates the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₁H₁₃NO₂) by providing a highly accurate mass measurement.[4]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Expected peaks would include a broad O-H stretch for the phenol, C-H stretches for the aromatic and aliphatic groups, and a strong C=O stretch for the amide carbonyl.

Potential Applications in Drug Discovery and Research

The true potential of N-(2-Hydroxybenzoyl)pyrrolidine lies in its hybrid structure, which incorporates two pharmacologically significant scaffolds.

-

The Pyrrolidine Ring: This saturated heterocycle is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[8] Its rigid, three-dimensional structure is ideal for interacting with biological targets. Derivatives of 2-pyrrolidinone, a closely related structure, have demonstrated significant activities in treating neurological disorders like seizures and Alzheimer's disease.[1]

-

The Salicylamide Moiety: As a derivative of salicylic acid, the 2-hydroxybenzamide core is a known pharmacophore. This structural motif is present in compounds with anti-inflammatory, analgesic, and antimicrobial properties. Furthermore, recent studies on related hydroxypyrrolidin-2-one derivatives have shown potent anticancer efficacy against breast and colon cancer cell lines and significant antibacterial activity.[9]

Given this background, N-(2-Hydroxybenzoyl)pyrrolidine can be considered a promising lead compound or a versatile building block for synthesizing more complex molecules targeting:

-

Central Nervous System (CNS) Disorders: Leveraging the known neurological activity of the pyrrolidinone core.[1]

-

Oncology: The combination of the hydroxyl group and the amide linkage presents opportunities for designing inhibitors that target specific enzymes or receptors in cancer cells.[9]

-

Infectious Diseases: The salicylamide moiety provides a foundation for developing novel antibacterial or antifungal agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2-Hydroxybenzoyl)pyrrolidine presents specific hazards.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4) and Serious Eye Irritation (Category 2).[4]

-

Hazard Statements: H302 - Harmful if swallowed. H319 - Causes serious eye irritation.[4]

Recommended Personal Protective Equipment (PPE): When handling this compound, standard laboratory PPE should be employed, including a dust mask, chemical-resistant gloves, and safety goggles or a face shield to prevent inhalation, skin contact, and eye exposure.[2]

Conclusion

N-(2-Hydroxybenzoyl)pyrrolidine is a well-defined chemical entity with a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[2][3][4] Its structure, combining the proven pharmacophores of pyrrolidine and salicylamide, makes it a compound of high interest for synthetic and medicinal chemists. While its direct biological activities are still under exploration, its potential as a scaffold for developing novel therapeutics for neurological, oncological, and infectious diseases is significant. The straightforward and logical synthetic pathways available for its production further enhance its utility as a valuable tool for the research and drug development community.

References

-

PubChem. N-(2-Hydroxybenzoyl)pyrrolidine. [Link]

- Abd El-Kareem, M. S. M., et al. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Journal of Applied Spectroscopy, 92(5).

-

Kikionis, S., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(5), 5450-5466. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

Sources

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxybenzoyl)pyrrolidine 97 98841-68-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives | Abd El-Kareem | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

Unveiling the Therapeutic Potential of N-(2-Hydroxybenzoyl)pyrrolidine: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. N-(2-Hydroxybenzoyl)pyrrolidine, a molecule uniting the well-established pyrrolidine ring with a bioactive salicylamide moiety, represents a compelling yet underexplored scaffold. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic promise of this compound. By dissecting its structural components and drawing insights from analogous compounds, we will illuminate a rational path toward identifying and validating its potential molecular targets. This document is not merely a collection of protocols; it is a strategic blueprint for unlocking the full therapeutic value of N-(2-Hydroxybenzoyl)pyrrolidine.

Introduction to N-(2-Hydroxybenzoyl)pyrrolidine: A Molecule of Untapped Potential

N-(2-Hydroxybenzoyl)pyrrolidine (Figure 1) is a synthetic organic compound featuring a pyrrolidine ring connected to a 2-hydroxybenzoyl group via an amide linkage. While specific biological activities for this exact molecule are not yet documented in peer-reviewed literature, its constituent parts offer a strong rationale for its investigation as a potential therapeutic agent.

-

The Pyrrolidine Scaffold: The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] Furthermore, pyrrolidine-based compounds have been successfully developed as inhibitors of various enzymes, such as α-glucosidase and α-amylase for the management of diabetes.[2][3][4][5]

-

The Salicylamide Moiety: The 2-hydroxybenzoyl group, also known as salicylamide, is a key pharmacophore responsible for the anti-inflammatory and analgesic properties of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs). Salicylamide derivatives have also demonstrated potent broad-spectrum antiviral activity against a range of RNA and DNA viruses.[6]

The amalgamation of these two pharmacologically privileged scaffolds in N-(2-Hydroxybenzoyl)pyrrolidine suggests a high probability of synergistic or novel biological activities. This guide will, therefore, focus on three primary, plausible therapeutic avenues for this molecule: anti-inflammatory, antiviral, and enzyme inhibitory activities.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem CID: 225361 |

| Molecular Weight | 191.23 g/mol | PubChem CID: 225361 |

| CAS Number | 98841-68-0 | PubChem CID: 225361 |

Potential Therapeutic Target I: Cyclooxygenase (COX) Enzymes and the Inflammatory Cascade

Rationale for Investigation: The presence of the salicylamide moiety strongly suggests that N-(2-Hydroxybenzoyl)pyrrolidine may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

Signaling Pathway:

Caption: Proposed inhibition of the COX pathway by N-(2-Hydroxybenzoyl)pyrrolidine.

Experimental Workflow for Target Validation:

Caption: Experimental workflow for validating COX inhibition.

Detailed Experimental Protocols:

2.1. In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2-Hydroxybenzoyl)pyrrolidine against purified COX-1 and COX-2 enzymes.

-

Methodology:

-

Prepare a stock solution of N-(2-Hydroxybenzoyl)pyrrolidine in DMSO.

-

Serially dilute the compound to obtain a range of concentrations.

-

In a 96-well plate, add purified human COX-1 or COX-2 enzyme, a colorimetric substrate, and heme.

-

Add the diluted compound or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for 10 minutes.

-

Measure the absorbance at 590 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

-

Self-Validation: Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control to ensure assay validity.

2.2. Cell-Based Prostaglandin E2 (PGE2) Production Assay

-

Objective: To assess the ability of N-(2-Hydroxybenzoyl)pyrrolidine to inhibit the production of PGE2 in a cellular model of inflammation.

-

Methodology:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treat the cells with various concentrations of N-(2-Hydroxybenzoyl)pyrrolidine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

Determine the dose-dependent effect of the compound on PGE2 production.

-

-

Self-Validation: Include a vehicle-treated, LPS-stimulated control to establish maximal PGE2 production and an unstimulated control for baseline levels. A known NSAID (e.g., indomethacin) should be used as a positive control.

Potential Therapeutic Target II: Viral Replication and Entry Mechanisms

Rationale for Investigation: The documented broad-spectrum antiviral activity of salicylamide derivatives, such as niclosamide and nitazoxanide, provides a strong impetus to investigate N-(2-Hydroxybenzoyl)pyrrolidine as a potential antiviral agent.[6] The mechanisms of action for these related compounds are often multifactorial, involving the disruption of host-cell processes that are essential for viral replication.

Potential Viral Targets and Host-Cell Pathways:

-

Viral Entry: Interference with the attachment, fusion, or endocytosis of viruses.

-

Viral Replication: Inhibition of viral polymerases, proteases, or helicases.

-

Host-Cell Pathways: Modulation of cellular processes such as autophagy, endosomal trafficking, or signal transduction pathways that are hijacked by viruses for their replication.

Experimental Workflow for Antiviral Activity Screening:

Caption: Workflow for antiviral screening and mechanism of action studies.

Detailed Experimental Protocols:

3.1. Cytotoxicity and Antiviral Activity Assay

-

Objective: To determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) of N-(2-Hydroxybenzoyl)pyrrolidine against a selected virus (e.g., Influenza A virus, Zika virus).

-

Methodology:

-

Cytotoxicity Assay:

-

Seed host cells (e.g., Vero E6, A549) in a 96-well plate.

-

Treat the cells with serial dilutions of the compound for 48-72 hours.

-

Assess cell viability using a colorimetric assay (e.g., MTT, MTS).

-

Calculate the CC50 from the dose-response curve.

-

-

Antiviral Assay (Plaque Reduction Assay):

-

Seed host cells in a 6-well plate to form a confluent monolayer.

-

Infect the cells with the virus at a known multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar, methylcellulose) containing various concentrations of the compound.

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction at each concentration and determine the EC50.

-

-

-

Self-Validation: Include a known antiviral drug as a positive control (e.g., remdesivir for coronaviruses) and a vehicle control. The selectivity index (SI = CC50/EC50) should be calculated to assess the therapeutic window.

3.2. Time-of-Addition Assay

-

Objective: To elucidate the stage of the viral life cycle inhibited by N-(2-Hydroxybenzoyl)pyrrolidine.

-

Methodology:

-

Seed host cells in a multi-well plate.

-

Infect the cells with the virus.

-

Add the compound at its EC90 concentration at different time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

-

At a fixed time point post-infection (e.g., 24 hours), harvest the supernatant or cell lysate.

-

Quantify the viral yield using a plaque assay or RT-qPCR.

-

The time point at which the addition of the compound no longer reduces the viral yield indicates the latest stage of the viral life cycle that is inhibited.

-

-

Self-Validation: Use known inhibitors that target specific stages of the viral life cycle (e.g., an entry inhibitor and a replication inhibitor) as controls to validate the assay timeline.

Potential Therapeutic Target III: Metabolic Enzyme Inhibition

Rationale for Investigation: The pyrrolidine scaffold is present in several known enzyme inhibitors.[7] Specifically, derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, and N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[2][3][4][5][8]

Signaling Pathways:

-

α-Glucosidase and α-Amylase Inhibition: In the small intestine, these enzymes break down complex carbohydrates into glucose. Their inhibition slows glucose absorption, which is beneficial for managing type 2 diabetes.

-

NAAA Inhibition: NAAA degrades PEA, an endogenous fatty acid amide with analgesic and anti-inflammatory properties. Inhibiting NAAA increases PEA levels, thereby enhancing its therapeutic effects.

Experimental Workflow for Enzyme Inhibition Assays:

Caption: Workflow for evaluating metabolic enzyme inhibition.

Detailed Experimental Protocols:

4.1. α-Glucosidase Inhibition Assay

-

Objective: To determine the IC50 of N-(2-Hydroxybenzoyl)pyrrolidine against α-glucosidase.

-

Methodology:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

-

In a 96-well plate, add the enzyme solution and various concentrations of the compound.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

-

Self-Validation: Use acarbose as a positive control.

4.2. N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay

-

Objective: To assess the inhibitory activity of N-(2-Hydroxybenzoyl)pyrrolidine against NAAA.

-

Methodology:

-

Use a commercially available NAAA inhibitor screening assay kit or prepare cell lysates from cells overexpressing NAAA.

-

The assay typically involves a fluorogenic substrate that releases a fluorescent product upon cleavage by NAAA.

-

In a 96-well plate, incubate the enzyme source with various concentrations of the compound.

-

Add the fluorogenic substrate to initiate the reaction.

-

Incubate at 37°C for a specified time.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition and the IC50 value.

-

-

Self-Validation: Include a known NAAA inhibitor (e.g., ARN077) as a positive control.

Conclusion and Future Directions

N-(2-Hydroxybenzoyl)pyrrolidine stands at the intersection of two well-validated pharmacophores, presenting a compelling case for its exploration as a novel therapeutic agent. This technical guide has outlined a rational and structured approach to investigate its potential in the realms of anti-inflammatory, antiviral, and metabolic diseases. The provided experimental workflows and detailed protocols offer a solid foundation for initiating a comprehensive preclinical evaluation.

Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold. Furthermore, promising in vitro and cell-based results should be followed by in vivo studies in relevant animal models to assess the pharmacokinetic properties and therapeutic efficacy of N-(2-Hydroxybenzoyl)pyrrolidine and its future analogs. The journey from a promising scaffold to a clinically viable drug is arduous, but the scientific rationale for embarking on this exploration with N-(2-Hydroxybenzoyl)pyrrolidine is undeniably strong.

References

-

World Health Organization. (2023). Viral Infections. [Link]

-

Li, Y., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931. [Link]

-

Gao, Y., et al. (2023). Salicylamide (2-hydroxybenzamide) derivatives... Request PDF. [Link]

-

Wikipedia. (2023). Discovery and development of neuraminidase inhibitors. [Link]

-

Polsongkram, D., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 72-81. [Link]

-

Sapa, J., et al. (2022). Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. Molecules, 27(15), 4994. [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135541. [Link]

-

Kacou, A., et al. (2026). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Open Journal of Medicinal Chemistry, 16, 1-14. [Link]

-

MIMS. (2023). Salicylamide. [Link]

-

Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103757. [Link]

-

Stec, J., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(7), 3094-3105. [Link]

-

Mokale, V. J., et al. (2010). Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents. Medicinal Chemistry, 6(4), 211-218. [Link]

-

Polsongkram, D., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 72-81. [Link]

-

Stec, J., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Request PDF. [Link]

-

PubChem. (n.d.). 1-Benzoylpyrrolidine. [Link]

-

Al-Ostoot, F. H., et al. (2023). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega, 8(38), 34887-34903. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249242. [Link]

-

Di Fabio, R., et al. (1998). 3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists. Journal of Medicinal Chemistry, 41(19), 3741-3751. [Link]

-

Zhou, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 9(28), 16043-16054. [Link]

-

Al-Zoubi, R. M., et al. (2018). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 23(10), 2661. [Link]

-

Azeez, N. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 1-10. [Link]

Sources

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

N-(2-Hydroxybenzoyl)pyrrolidine mechanism of action hypothesis

The following technical guide synthesizes the physicochemical properties and structural pharmacophores of N-(2-Hydroxybenzoyl)pyrrolidine to propose a rigorous Mechanism of Action (MoA) hypothesis.

While this specific compound is often utilized as a chemical building block or reference standard in proteomics, its structure contains two potent pharmacophores—the salicyl moiety and the pyrrolidine ring —which suggests a dual-action mechanism relevant to neuropharmacology and anti-inflammatory research.[1]

A Technical Guide to Structure-Activity Relationships and Putative Targets[1]

Executive Summary

Compound: N-(2-Hydroxybenzoyl)pyrrolidine (also: 1-Salicyloylpyrrolidine) CAS: 98841-68-0 Molecular Weight: 191.23 g/mol Core Hypothesis: This guide proposes that N-(2-Hydroxybenzoyl)pyrrolidine acts as a lipid-permeable peptidomimetic modulator .[1] Its mechanism is hypothesized to be twofold:

-

Primary: Competitive inhibition of Prolyl Oligopeptidase (POP/PREP) , an enzyme responsible for degrading neuropeptides involved in memory and cognition.[1]

-

Secondary: Modulation of cellular redox states via mitochondrial uncoupling , driven by the proton-shuttling capability of the salicylamide pharmacophore.[1]

Chemical Identity & Structural Pharmacophores

To understand the biological interaction, we must first analyze the molecular architecture.[1] The compound is not merely an amide; it is a conformationally restricted system.[1][2]

2.1 The "Pseudo-Macrocycle" Effect

The defining feature of N-(2-Hydroxybenzoyl)pyrrolidine is the intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the amide carbonyl oxygen (=O).

-

Consequence: This interaction forms a stable, planar 6-membered pseudo-ring.[1]

-

Pharmacological Impact: This "masks" the polar groups, significantly increasing lipophilicity (LogP) and membrane permeability compared to para- or meta-isomers.[1] This suggests high blood-brain barrier (BBB) penetrability.[1]

2.2 Physicochemical Profile (Computed)

| Property | Value | Mechanistic Implication |

| LogP (Predicted) | ~1.8 - 2.1 | Optimal range for CNS passive diffusion.[1] |

| H-Bond Donors | 1 (Phenolic OH) | The donor is internally engaged, reducing solvation penalty.[1] |

| H-Bond Acceptors | 2 (O, N) | Amide nitrogen is part of the pyrrolidine ring, reducing basicity.[1] |

| Rotatable Bonds | 1 (C-N bond) | Restricted rotation due to steric hindrance and H-bonding.[1] |

Primary Mechanism of Action: The POP Inhibition Hypothesis

Target: Prolyl Oligopeptidase (POP), EC 3.4.21.26.[1]

Rationale: POP specifically cleaves post-proline bonds in short peptides (e.g., Substance P, Arginine Vasopressin).[1] The pyrrolidine ring of N-(2-Hydroxybenzoyl)pyrrolidine mimics the C-terminal proline residue of these substrates.[1]

3.1 The Binding Logic

-

S1 Specificity Pocket: The pyrrolidine ring fits snugly into the hydrophobic S1 pocket of the POP active site.[1]

-

Transition State Mimicry: The carbonyl carbon of the benzoyl group is positioned for nucleophilic attack by the catalytic Serine-554 of the enzyme.[1] However, the steric bulk and electronic stabilization of the ortho-hydroxyl group may slow the deacylation step, creating a "slow-tight binding" inhibition or acting as a competitive substrate that occupies the active site.

-

Allosteric Gating: The planar salicyl ring may interact with the aromatic residues (Trp/Phe) at the entrance of the POP β-propeller domain, potentially locking the enzyme in a closed (inactive) conformation.[1]

3.2 Pathway Visualization

The following diagram illustrates the hypothesized interference with the Neuropeptide degradation pathway.

Caption: Hypothetical competitive inhibition of Prolyl Oligopeptidase preventing neuropeptide hydrolysis.[1]

Secondary Mechanism: Mitochondrial Uncoupling (Salicylate Pathway)

Target: Mitochondrial Inner Membrane (Proton Gradient).[1]

Rationale: Salicylamides are structurally related to salicylanilides (e.g., niclosamide), which are known protonophores.[1]

-

Proton Shuttle: The phenolic proton is weakly acidic (pKa ~8-10).[1]

-

Cycle:

-

Effect: This creates a mild "uncoupling" effect, reducing ATP production efficiency but potentially reducing Reactive Oxygen Species (ROS) generation (a mechanism known as "mild uncoupling neuroprotection").[1]

Experimental Validation Protocols

To validate these hypotheses, the following experimental workflows are required. These protocols are designed to be self-validating controls.[1]

5.1 Protocol A: In Vitro POP Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant POP.

-

Reagents:

-

Workflow:

-

Pre-incubation: Incubate Enzyme + Compound (0.1 nM to 100 µM) for 15 mins at 37°C.

-

Initiation: Add Z-Gly-Pro-AMC (50 µM final).

-

Measurement: Monitor fluorescence (Ex 380nm / Em 460nm) kinetically for 30 mins.

-

-

Control: Use Z-Pro-prolinal (known POP inhibitor) as a positive control.[1]

-

Data Analysis: Plot Initial Velocity (V0) vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve.

5.2 Protocol B: PAMPA-BBB (Permeability Assay)

Objective: Confirm CNS penetration potential.[1]

-

Setup: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

-

Donor Well: Compound in PBS (pH 7.4).

-

Acceptor Well: PBS (pH 7.4).

-

Incubation: 18 hours at Room Temperature.

-

Quantification: HPLC-UV detection of compound in Acceptor vs. Donor wells.

-

Success Metric: An effective permeability (

) >

Pharmacokinetics & Metabolism (ADME)

Understanding the fate of the molecule is crucial for interpreting in vivo results.[1]

-

Hydrolysis: The amide bond is susceptible to hydrolysis by hepatic carboxylesterases or amidases .[1]

-

Glucuronidation: The phenolic -OH is a prime target for UDP-glucuronosyltransferases (UGT), leading to rapid renal clearance.[1]

Metabolic Stability Diagram

Caption: Primary metabolic pathways: Amide hydrolysis and Phase II Glucuronidation.[1]

References

-

PubChem. (2025).[1] N-(2-Hydroxybenzoyl)pyrrolidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

López, A., et al. (2011).[1] Prolyl oligopeptidase inhibitors: a new approach for the treatment of cognitive disorders. Current Pharmaceutical Design. (Contextual grounding for POP mechanism).

-

Hajduk, P. J., et al. (2000).[1] Privileged molecules for protein binding identified from NMR-based screening. Journal of Medicinal Chemistry. (Reference for pyrrolidine as a privileged scaffold).

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.[1] (Source for LogP and intramolecular H-bond effects).

Sources

Unveiling N-(2-Hydroxybenzoyl)pyrrolidine: A Technical Guide to its Discovery and Scientific Journey

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of N-(2-Hydroxybenzoyl)pyrrolidine, a molecule of interest in medicinal chemistry. Synthesized through the established chemistry of salicylamides, this compound emerges from a lineage of compounds recognized for their therapeutic potential. This document serves as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, and physicochemical characteristics.

Introduction: The Convergence of Salicylamide and Pyrrolidine Moieties

N-(2-Hydroxybenzoyl)pyrrolidine, identified by its CAS number 98841-68-0, is a chemical entity that marries two significant pharmacophores: the salicylamide backbone and a pyrrolidine ring. The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures.[1][2] The salicylamide framework, a derivative of salicylic acid, has a long and storied history in medicine, primarily recognized for its analgesic and anti-inflammatory properties.[3] The strategic combination of these two moieties in N-(2-Hydroxybenzoyl)pyrrolidine suggests a molecule designed to explore and potentially enhance these biological activities.

Physicochemical Characteristics

A clear understanding of the fundamental properties of N-(2-Hydroxybenzoyl)pyrrolidine is essential for any scientific investigation. The key physicochemical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[4] |

| Molecular Weight | 191.23 g/mol | PubChem[4] |

| IUPAC Name | (2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | PubChem[4] |

| CAS Number | 98841-68-0 | PubChem[4] |

| Appearance | Solid | - |

| Melting Point | 118-124 °C | - |

| Solubility | Soluble in polar organic solvents | - |

A Historical Perspective: The Genesis of a Molecule

While a singular "discovery" paper for N-(2-Hydroxybenzoyl)pyrrolidine remains elusive in readily available literature, its conceptual origins can be traced to the extensive research into salicylamides and their derivatives. The synthesis of analogous compounds, such as N,N'-bis(2-hydroxybenzoyl)-diaminoalkanes, was reported in a 1992 study exploring their analgesic and anti-inflammatory activities.[3] This research highlights a common synthetic strategy for this class of molecules: the fusion of a salicylic acid ester, like phenyl salicylate, with an amine—in this case, pyrrolidine.

This historical context strongly suggests that N-(2-Hydroxybenzoyl)pyrrolidine was likely first synthesized as part of broader investigations into the structure-activity relationships of salicylamides. The primary motivation for such research would have been the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and reduced side effects compared to existing medications.

Synthesis and Reaction Mechanisms

The synthesis of N-(2-Hydroxybenzoyl)pyrrolidine is a straightforward application of established amide bond formation reactions. The most probable and historically consistent method involves the acylation of pyrrolidine with a salicylic acid derivative.

General Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylic acid derivative.

Caption: General synthesis of N-(2-Hydroxybenzoyl)pyrrolidine.

Detailed Experimental Protocol (Hypothetical)

Based on analogous syntheses of related salicylamides, a plausible experimental protocol is outlined below. This protocol is provided for illustrative purposes and should be adapted and optimized based on standard laboratory safety and procedural guidelines.

Objective: To synthesize N-(2-Hydroxybenzoyl)pyrrolidine.

Materials:

-

Phenyl salicylate

-

Pyrrolidine

-

High-boiling point solvent (e.g., xylene or diphenyl ether)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

-

Analytical instruments for characterization (NMR, IR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenyl salicylate in a suitable high-boiling point solvent.

-

Addition of Amine: To the stirred solution, add an equimolar amount of pyrrolidine.

-

Heating/Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used. The reaction progress can be monitored by thin-layer chromatography (TLC). The fusion method, as described for analogous compounds, involves heating the neat reactants without a solvent.[3]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized N-(2-Hydroxybenzoyl)pyrrolidine using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Potential Applications and Future Directions

The structural features of N-(2-Hydroxybenzoyl)pyrrolidine position it as a candidate for continued investigation in several areas of drug discovery.

Anti-inflammatory and Analgesic Research

Given its salicylamide core, the primary area of interest for this molecule is in the development of novel anti-inflammatory and analgesic agents. Further studies could explore its cyclooxygenase (COX) inhibitory activity and in vivo efficacy in models of pain and inflammation.

Broader Pharmacological Screening

The pyrrolidine moiety is known to interact with a wide range of biological targets. Therefore, N-(2-Hydroxybenzoyl)pyrrolidine could be screened against other enzyme and receptor families to uncover novel pharmacological activities.

Caption: Potential research avenues for N-(2-Hydroxybenzoyl)pyrrolidine.

Conclusion

N-(2-Hydroxybenzoyl)pyrrolidine is a molecule that stands at the intersection of historical analgesic chemistry and modern drug design principles. While its specific discovery is not prominently documented, its synthesis and potential biological activities are well-grounded in the established science of its constituent parts. This technical guide provides a foundational understanding of the compound, from its likely historical context and synthesis to its physicochemical properties. It is hoped that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into the therapeutic potential of this intriguing molecule.

References

- Synthesis and evaluation of the analgesic and antiinflammatory activities of N,N'-bis(2-hydroxybenzoyl)-diaminoalkanes. (1992). Arzneimittelforschung, 42(7), 947-51.

-

PubChem. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine. Retrieved from [Link]

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Curr Med Chem, 28(32), 6599-6639.

Sources

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Synthesis and evaluation of the analgesic and antiinflammatory activities of N,N'-bis(2-hydroxybenzoyl)-diaminoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(2-Hydroxybenzoyl)pyrrolidine and its relation to pyrrolidine alkaloids

Topic: N-(2-Hydroxybenzoyl)pyrrolidine and its relation to pyrrolidine alkaloids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Structural Dynamics, and Pharmacological Relevance

Executive Summary

N-(2-Hydroxybenzoyl)pyrrolidine (also known as N-salicyloylpyrrolidine) represents a critical intersection between salicylate pharmacology and the pyrrolidine alkaloid structural motif. While often overlooked as a simple amide, this compound serves as a premier model for Intramolecular Hydrogen Bond (IMHB) dynamics in medicinal chemistry. Its ability to "hide" polarity via a closed conformation mimics the lipophilic strategies observed in natural pyrrolidine alkaloids, making it a valuable scaffold for CNS-targeted prodrug design.

This guide provides a rigorous technical analysis of its synthesis, structural behavior, and relationship to the broader class of pyrrolidine alkaloids.

Chemical Identity & Physicochemical Profile[1][2][3]

The molecule consists of a salicylic acid moiety coupled to a pyrrolidine ring. Unlike "racetam" nootropics (which are 2-pyrrolidinones), this compound is a benzamide. Its defining feature is the phenolic hydroxyl group at the ortho position, which locks the molecule into a pseudo-cyclic conformation.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| IUPAC Name | (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |

| CAS Registry | 98841-68-0 | |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| LogP (Predicted) | ~2.1 | Enhanced by IMHB shielding |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 2 (Amide O, Phenolic O) | |

| Key Feature | Intramolecular H-Bond (O-H[1][2][3]···O=C) |

Structural Dynamics: The "Molecular Switch"

In drug design, membrane permeability is often limited by Polar Surface Area (PSA). N-(2-Hydroxybenzoyl)pyrrolidine utilizes an Intramolecular Hydrogen Bond (IMHB) to mask its polarity.[3]

-

Closed Conformation (Lipophilic): In non-polar environments (e.g., lipid bilayer), the phenolic proton forms a strong hydrogen bond with the amide carbonyl oxygen. This creates a virtual 6-membered ring, reducing the exposure of polar groups and facilitating membrane transit.

-

Open Conformation (Hydrophilic): In aqueous environments, water molecules compete for hydrogen bonding, potentially opening the structure to improve solubility.

This dynamic behavior mimics the "chameleonic" properties of complex pyrrolidine alkaloids, allowing the molecule to adapt its physicochemical profile to the biophase (membrane vs. cytosol).

Relation to Pyrrolidine Alkaloids

Pyrrolidine alkaloids (e.g., Hygrine, Nicotine) are naturally occurring nitrogen heterocycles derived from ornithine. N-(2-Hydroxybenzoyl)pyrrolidine is a synthetic pseudo-alkaloid that shares the pyrrolidine pharmacophore but introduces an exocyclic amide linkage.

Structural Homology

-

Natural Alkaloids (e.g., Hygrine): Typically contain a pyrrolidine ring connected to a ketone or alkyl chain. The nitrogen is usually basic (

). -

N-Salicyloylpyrrolidine: Contains the pyrrolidine ring, but the nitrogen is part of an amide (

, non-basic). -

Significance: This modification removes the basic center, preventing ionization at physiological pH. This allows the compound to bypass the "ion trapping" effect often seen with basic alkaloids, altering its distribution profile in the brain.

Pathway Visualization: Alkaloid Mimicry

The following diagram illustrates the structural relationship and the "masking" effect of the amide bond compared to natural alkaloids.

Figure 1: Structural lineage comparing natural pyrrolidine biosynthesis to the synthetic N-salicyloyl derivative.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize N-(2-Hydroxybenzoyl)pyrrolidine via Aminolysis of Methyl Salicylate . Rationale: Direct reaction of salicyloyl chloride with pyrrolidine is prone to polymerization and O-acylation side reactions due to the unprotected phenol. The aminolysis of the methyl ester is a "greener," atom-efficient route that leverages the nucleophilicity of pyrrolidine while keeping the phenolic group intact.

Reagents

-

Methyl Salicylate (1.0 eq)

-

Pyrrolidine (2.5 eq) – Excess drives equilibrium

-

Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 eq) OR mild heating without catalyst.

-

Solvent: Neat (solvent-free) or Toluene.

Step-by-Step Methodology

-

Setup: Charge a dried round-bottom flask with Methyl Salicylate (15.2 g, 100 mmol).

-

Addition: Add Pyrrolidine (17.8 g, 250 mmol) dropwise under stirring. The reaction is exothermic; maintain temperature < 40°C during addition.

-

Reaction: Heat the mixture to 80°C for 12–16 hours under a reflux condenser protected by a drying tube (CaCl₂). Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).

-

Checkpoint: Disappearance of the methyl salicylate spot indicates completion.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (100 mL).

-

Wash with 1M HCl (2 x 50 mL) to remove excess pyrrolidine. Note: The product is an amide and will remain in the organic layer; pyrrolidine will form a water-soluble salt.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Recrystallization: Dissolve the crude solid in minimum hot Ethanol/Water (9:1) or Hexane/EtOAc. Cool to 4°C to crystallize.

-

Yield: Expect 85–92% as off-white needles.

-

Pharmacological Application: Prodrug Stability Assay

To validate this compound as a prodrug for delivering salicylic acid (e.g., to the CNS), one must determine its hydrolytic stability in plasma.

Assay Logic

The amide bond in N-salicyloylpyrrolidine is more stable than a corresponding ester. This suggests a longer half-life, potentially allowing the intact molecule to cross the Blood-Brain Barrier (BBB) before releasing the active salicylate.

Protocol: Plasma Stability

-

Preparation: Prepare a 10 mM stock solution of N-(2-Hydroxybenzoyl)pyrrolidine in DMSO.

-

Incubation:

-

Thaw pooled human/rat plasma at 37°C.

-

Spike plasma with stock solution to a final concentration of 10 µM.

-

Incubate in a shaking water bath at 37°C.

-

-

Sampling: Aliquot 100 µL samples at T = 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Monitor: Depletion of Parent (m/z 192 → fragment) and formation of Salicylic Acid (m/z 137).

-

Metabolic Pathway Diagram

Figure 2: Predicted metabolic hydrolysis pathway in plasma/liver.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 225361, N-(2-Hydroxybenzoyl)pyrrolidine. Retrieved from [Link]

-

Manin, A. N., et al. (2014). Salicylamide cocrystals: screening, crystal structure, sublimation thermodynamics. Molecular Pharmaceutics. Retrieved from [Link]

-

Vibzz Lab (2020). Methyl Salicylate: Organic Synthesis (Oil of Wintergreen).[4] [Video Protocol]. Retrieved from [Link]

-

Rossi, F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Biophysical Journal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

preliminary cytotoxicity screening of N-(2-Hydroxybenzoyl)pyrrolidine

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of N-(2-Hydroxybenzoyl)pyrrolidine

Introduction: Establishing the Baseline for a Novel Candidate

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is both arduous and defined by rigorous evaluation. N-(2-Hydroxybenzoyl)pyrrolidine, a molecule incorporating a phenolic benzamide group and a saturated pyrrolidine ring, stands as one such candidate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties and enabling three-dimensional exploration of biological target space.[1] Similarly, benzamide derivatives are implicated in a wide array of biological activities, including cytotoxic effects against cancer cells.[2][3]

This convergence of structural motifs necessitates a thorough and early assessment of the compound's interaction with biological systems, beginning with its effect on cell viability and health. Preliminary cytotoxicity screening is a non-negotiable cornerstone of this process.[4] It serves as the initial gatekeeper, providing critical data that informs go/no-go decisions, guides subsequent mechanistic studies, and aligns with the tiered testing strategies advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6] Early identification of cytotoxic liabilities prevents the costly pursuit of compounds with an unviable therapeutic index.[7]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for conducting the . We will move beyond simple protocol recitation to explain the causality behind experimental choices, establish self-validating assay systems, and ground our methodology in authoritative scientific literature. Our objective is to construct a robust, multi-faceted initial toxicity profile that will confidently direct the future trajectory of this compound's development.

Section 1: Compound Profile and Strategic Rationale for Screening

A successful screening campaign begins with a clear understanding of the test article and the questions being asked.

Compound Profile: N-(2-Hydroxybenzoyl)pyrrolidine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [8][9] |

| Molecular Weight | 191.23 g/mol | [8][9] |

| CAS Number | 98841-68-0 | [9][10] |

| Physical Form | Solid (Brown to White) | [10] |

| Melting Point | 118-124 °C | [9][10] |

| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [8][9] |

Rationale for Cytotoxicity Evaluation

The chemical architecture of N-(2-Hydroxybenzoyl)pyrrolidine provides a compelling reason for cytotoxic evaluation. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a key component in numerous biologically active compounds.[1][11] The benzamide functional group is also present in several compounds that exhibit significant pharmacological effects, including antitumor properties.[2] The potential for this compound to modulate cellular pathways—either by design or as an off-target effect—makes cytotoxicity screening essential.

Our preliminary investigation is designed to answer four fundamental questions:

-

Activity: Does N-(2-Hydroxybenzoyl)pyrrolidine exhibit cytotoxic activity in vitro?

-

Potency: If active, what is its relative potency (e.g., IC₅₀ value) across different cell types?[4]

-

Selectivity: Does the compound show differential effects between cancerous and non-cancerous cell lines?

-

Preliminary Mechanism: Can we discern the primary mode of cell death, distinguishing between necrosis (membrane disruption) and apoptosis (programmed cell death)?

Section 2: A Tiered, Multi-Assay Experimental Design

To ensure data robustness and build a comprehensive cytotoxicity profile, we will employ a tiered approach. This strategy allows for an efficient primary screen for general activity, followed by more focused secondary assays to probe the mechanism of any observed toxicity.

Tier 1: Primary Viability Screening (Metabolic Activity) The initial step is a broad screen to assess the impact of the compound on cellular metabolic activity, a reliable proxy for cell viability. The MTT assay is the gold standard for this purpose due to its cost-effectiveness, reliability, and suitability for high-throughput formats.[12]

Tier 2: Mechanistic Elucidation (Membrane Integrity & Apoptosis) If significant cytotoxicity is observed in Tier 1, we proceed to differentiate the mode of cell death.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs upon the loss of plasma membrane integrity—a hallmark of necrosis.[13]

-

Caspase-3/7 Activity Assay: This assay measures the activity of the primary executioner caspases, Caspase-3 and Caspase-7. Their activation is a key event in the apoptotic cascade.[14][15]

This multi-assay approach provides a self-validating system. For instance, a compound that potently reduces MTT signal (indicating loss of viability) while causing minimal LDH release but significant Caspase-3/7 activation is strongly suggested to be an inducer of apoptosis.

Cell Line Selection: The Biological Context The choice of cell lines is critical for the relevance of in vitro data.[16][17] Our panel is designed to assess both broad applicability and potential selectivity:

-

Cancer Cell Panel:

-

A549 (Human Lung Carcinoma): A common model for lung cancer studies.

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer line.

-

HepG2 (Human Hepatocellular Carcinoma): A model for liver cancer, relevant for assessing potential hepatotoxicity.

-

-

Non-Cancerous Control:

Caption: Tiered workflow for preliminary cytotoxicity screening.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to the specified controls is essential for data integrity.

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[20]

Materials:

-

N-(2-Hydroxybenzoyl)pyrrolidine (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Selected cell lines (A549, MCF-7, HepG2, HEK293)

-

Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Sterile 96-well flat-bottom cell culture plates

-

Microplate spectrophotometer (capable of reading at ~570 nm)

Procedure:

-

Compound Preparation: Prepare a 100 mM stock solution of N-(2-Hydroxybenzoyl)pyrrolidine in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells must be consistent and non-toxic (typically ≤ 0.5%).

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound.

-

Controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

-

Untreated Control: Cells in complete medium only.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

-

Media Blank: Wells with medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48 hours (or other desired time points, e.g., 24, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-